3-Acetyl-5-chlorothiophene-2-boronic acid

Molecular Properties Lipophilicity Structure-Activity Relationship

3-Acetyl-5-chlorothiophene-2-boronic acid (CAS 1451390-79-6) is a heteroarylboronic acid derivative featuring a thiophene scaffold substituted at the 3-position with an acetyl group, at the 5-position with chlorine, and at the 2-position with a boronic acid moiety. With a molecular formula of C6H6BClO3S and a molecular weight of 204.44 g/mol , this compound belongs to the broader class of thiophene-based boronic acids employed as synthetic building blocks in palladium-catalyzed cross-coupling reactions.

Molecular Formula C6H6BClO3S
Molecular Weight 204.44 g/mol
CAS No. 1451390-79-6
Cat. No. B1526629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-chlorothiophene-2-boronic acid
CAS1451390-79-6
Molecular FormulaC6H6BClO3S
Molecular Weight204.44 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(S1)Cl)C(=O)C)(O)O
InChIInChI=1S/C6H6BClO3S/c1-3(9)4-2-5(8)12-6(4)7(10)11/h2,10-11H,1H3
InChIKeyIQJXOKRAHLVSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-5-chlorothiophene-2-boronic Acid (CAS 1451390-79-6) Procurement Overview: Structure, Class, and Core Specifications


3-Acetyl-5-chlorothiophene-2-boronic acid (CAS 1451390-79-6) is a heteroarylboronic acid derivative featuring a thiophene scaffold substituted at the 3-position with an acetyl group, at the 5-position with chlorine, and at the 2-position with a boronic acid moiety. With a molecular formula of C6H6BClO3S and a molecular weight of 204.44 g/mol , this compound belongs to the broader class of thiophene-based boronic acids employed as synthetic building blocks in palladium-catalyzed cross-coupling reactions. Commercial availability from multiple vendors typically ranges between 95% and 97% purity [1], and the compound is assigned MDL number MFCD11044926.

Why Generic Substitution of 3-Acetyl-5-chlorothiophene-2-boronic Acid (CAS 1451390-79-6) Is Not Advisable


Substituting 3-acetyl-5-chlorothiophene-2-boronic acid with a structurally related analog introduces substantial risks to synthetic outcomes. The concurrent presence of the electron-withdrawing acetyl group and the 5-chloro substituent modulates both the electronic character of the thiophene ring and the steric environment around the boronic acid moiety [1]. Even subtle changes—such as omitting the 5-chloro substituent (as in 3-acetylthiophene-2-boronic acid, CAS 36155-75-6) or relocating the boronic acid group—alter cross-coupling reaction rates, regioselectivity, and susceptibility to protodeboronation . Furthermore, the electron-withdrawing nature of heteroarylboronic acids can poison palladium catalysts, necessitating optimized conditions that may not translate across analogs [2]. Generic substitution therefore cannot guarantee equivalent yield, purity profile, or downstream functional compatibility in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 3-Acetyl-5-chlorothiophene-2-boronic Acid (CAS 1451390-79-6) vs. Analogs


Structural and Physicochemical Differentiation from Non-Chlorinated 3-Acetylthiophene-2-boronic Acid

The 5-chloro substituent in 3-acetyl-5-chlorothiophene-2-boronic acid imparts measurable physicochemical differences compared to its non-chlorinated analog 3-acetylthiophene-2-boronic acid (CAS 36155-75-6) [1]. These differences directly influence chromatographic behavior, membrane permeability predictions, and reaction medium partitioning.

Molecular Properties Lipophilicity Structure-Activity Relationship

Reactivity and Synthetic Accessibility Differentiation via Borylation Feasibility

The synthesis of the target compound's precursor core (3-acetyl-5-chlorothiophene) is commercially viable, whereas direct borylation attempts on structurally analogous 2-chloro-5-acetylthiophene were reported to fail, achieving only ~10% conversion [1]. This indicates that the 3-acetyl regioisomer represents a synthetically accessible entry point to a functionalized chloroacetylthiophene boronic acid scaffold that cannot be readily prepared via alternative isomeric routes.

Synthetic Feasibility Borylation Process Chemistry

Steric and Electronic Differentiation of 2-Position Boronic Acid in Suzuki-Miyaura Coupling

In thiophene-based Suzuki-Miyaura couplings, the position of the boronic acid group relative to other ring substituents critically influences reactivity. 3-acetyl-5-chlorothiophene-2-boronic acid bears the boronic acid at the 2-position, adjacent to the 3-acetyl group. Literature on dibromothiophene systems demonstrates that 2,3-disubstituted thiophenes exhibit heightened sensitivity to steric effects compared to 2,4-disubstituted isomers, with standard Suzuki conditions producing poor yields for sterically congested 2,3-isomers .

Suzuki-Miyaura Coupling Steric Effects Regioselectivity

Boronic Acid vs. Pinacol Ester Stability and Handling Considerations

The target compound is supplied as the free boronic acid rather than the pinacol ester derivative. Literature reports indicate that thiopheneboronic esters are more stable than the corresponding acids in Suzuki couplings, with free acids being more susceptible to protodeboronation side reactions [1]. 3-Acetyl-5-chlorothiophene-2-boronic acid is not commercially catalogued as a pinacol ester in major vendor databases.

Boronic Acid Stability Protodeboronation Reagent Selection

Research and Industrial Application Scenarios for 3-Acetyl-5-chlorothiophene-2-boronic Acid (CAS 1451390-79-6)


Medicinal Chemistry: Synthesis of Chloroacetylthiophene-Containing Biaryl Pharmacophores

This building block enables the construction of biaryl scaffolds wherein the 5-chloro and 3-acetyl substituents remain intact post-coupling. The +2.08 logP increase relative to the non-chlorinated analog [1][2] supports exploration of more lipophilic chemical space, which is often correlated with improved membrane permeability in drug discovery programs. The 2-position boronic acid couples to aryl/heteroaryl halides via Suzuki-Miyaura protocols, installing the functionalized thiophene core into lead compounds. Researchers should anticipate that the steric congestion between the 2-boronic acid and 3-acetyl group may necessitate optimization of catalyst/ligand systems to achieve satisfactory yields, as inferred from studies on 2,3-disubstituted thiophenes .

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates

For process chemists, the synthetic accessibility of the 3-acetyl regioisomer is a key consideration. Patent disclosures indicate that alternative regioisomers (e.g., 2-chloro-5-acetylthiophene) fail to undergo efficient borylation, achieving less than 10% conversion [3]. Therefore, when a chloroacetylthiophene-derived boronic acid coupling partner is required in a synthetic route, the 3-acetyl-5-chloro-2-boronic acid regioisomer represents the only synthetically viable entry point via commercial precursor 3-acetyl-5-chlorothiophene (CAS 58119-67-8). This is a critical procurement decision point for route scouting and scale-up planning.

Reagent Inventory Management: Free Boronic Acid Handling Protocols

As a free boronic acid rather than a pinacol ester, 3-acetyl-5-chlorothiophene-2-boronic acid requires adherence to storage conditions that minimize protodeboronation degradation. Literature indicates that thiopheneboronic acids are less stable than their corresponding esters in coupling reactions [4]. Procurement specifications should include storage at ambient temperature in a cool, dry place as per vendor guidance . Laboratories planning long-term storage should verify lot-specific purity upon receipt and consider periodic re-analysis if the compound is held beyond vendor-recommended retest intervals.

Agrochemical and Material Science: Synthesis of Functionalized Heteroaromatic Building Blocks

The combination of an electron-withdrawing acetyl group, a chloro leaving group handle, and a boronic acid coupling moiety makes this compound suitable for constructing π-conjugated thiophene-containing oligomers or small-molecule libraries for agrochemical screening. The predicted physicochemical profile (MW 204.44, LogP 1.71) places this building block in a favorable property space for lead-like compound generation. Procurement for library synthesis programs benefits from the availability of multiple vendors offering 95-97% purity grades with certificates of analysis [5].

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